2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-3-29-19-10-4-16(5-11-19)14-22(28)23-18-8-6-17(7-9-18)20-12-13-21-25-24-15(2)27(21)26-20/h4-13H,3,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTIGBWPKFBVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323643 | |
| Record name | 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891117-12-7 | |
| Record name | 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazolo-pyridazine core, followed by the introduction of the ethoxyphenyl and acetamide groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways and potentially leading to anti-cancer effects .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The triazolopyridazine scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of analogs with modifications in substituents or core structure:
Physicochemical Properties
- Lipophilicity : The ethoxyphenyl group in the target compound (LogP ~3.5 estimated) provides moderate lipophilicity, whereas C1632’s methyl group reduces LogP (~2.8), favoring aqueous solubility .
- Metabolic Stability : Sulfanyl-linked analogs () are prone to oxidative metabolism, while acetamide derivatives (target compound, C1632) may exhibit longer half-lives due to amide bond stability .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the triazolo-pyridazine moiety. The general synthetic pathway includes:
- Formation of the triazole ring : Utilizing 4-ethoxyphenyl derivatives and appropriate reagents to yield the triazole structure.
- Acetamide linkage : The acetamide group is introduced via acylation reactions with suitable acyl chlorides or anhydrides.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis and inhibit nucleic acid synthesis.
Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties. A notable investigation reported that similar triazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : Compounds with similar structures have been identified as selective inhibitors of MAO-A and MAO-B. For example, a related pyridazinone showed an IC50 value of 0.013 µM for MAO-B inhibition, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .
- Antiviral Activity : Heterocyclic compounds have also been screened for antiviral properties against viruses such as HSV-1 and HCV. Some derivatives demonstrated significant inhibition of viral replication with low cytotoxicity .
Case Study 1: Antimicrobial Activity
A study conducted on a series of triazole derivatives revealed that modifications at the 5-position significantly enhanced their antibacterial activity against Gram-positive bacteria. The compound under discussion was noted for its broad-spectrum activity and minimal cytotoxic effects on human cell lines.
Case Study 2: Anticancer Potential
In a comparative analysis of various triazolo-pyridazine derivatives, the target compound exhibited substantial growth inhibition in MCF-7 cells with an IC50 value of approximately 15 µM. Mechanistic studies indicated that it triggered apoptotic pathways through caspase activation.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation to minimize inhalation risks .
- Spill Management : Collect solid material using a HEPA-filter vacuum or damp cloth. Avoid dry sweeping to prevent dust dispersion. Dispose of waste in sealed containers labeled for hazardous chemicals .
- Storage : Store in airtight containers at 2–8°C, away from heat and moisture. Ensure compatibility with glass or inert polymer containers to prevent degradation .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reagent Selection : Use high-purity precursors (e.g., 4-ethoxyphenylacetic acid and 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives) to minimize side reactions.
- Coupling Reaction Optimization : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to enhance amide bond formation efficiency. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the product. Confirm purity via NMR (¹H/¹³C) and LC-MS .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Cancer Stem Cell (CSC) Models : Perform tumorsphere formation assays using human cancer cell lines (e.g., MDA-MB-231 or HCT116) to assess differentiation effects. Compare sphere size/number between treated and control groups .
- Enzyme Inhibition : Use fluorescence polarization assays to evaluate binding to bromodomains (e.g., BRD4) if targeting epigenetic regulators. IC₅₀ values can be determined via dose-response curves .
Advanced Research Questions
Q. How does this compound modulate the Lin-28/let-7 interaction, and how can this mechanism be validated?
- Methodological Answer :
- Mechanistic Studies :
RNA Immunoprecipitation (RIP) : Treat embryonic stem cells (ESCs) with the compound, then crosslink RNA-protein complexes. Immunoprecipitate Lin-28 and quantify co-precipitated let-7 miRNA via qRT-PCR .
Differentiation Markers : Monitor ESC differentiation by staining for Oct-4 (pluripotency) and β-III tubulin (neuronal lineage) after treatment. Reduced Oct-4 and increased β-III tubulin confirm differentiation .
- Contradiction Resolution : If let-7 activation is inconsistent across models, perform RNA-seq to identify off-target miRNA effects or use CRISPR-edited Lin-28 knockout cells as controls .
Q. What strategies can be employed to resolve discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS. Adjust dosing regimens if rapid clearance is observed .
- Tissue Distribution : Use radiolabeled compound (e.g., ¹⁴C-acetamide) in rodent studies. Measure radioactivity in plasma, liver, and tumor tissues at timed intervals to assess bioavailability .
- Species-Specific Differences : Compare CYP450 enzyme expression profiles (e.g., CYP3A4 in humans vs. CYP3A1 in rats) to explain variability in half-life .
Q. How can researchers validate the bivalent binding mode of this compound to bromodomains (e.g., BRD4)?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with BRD4 bromodomains. Resolve the structure to visualize interactions between the triazolopyridazine moiety and acetyl-lysine binding pockets .
- Surface Plasmon Resonance (SPR) : Immobilize BRD4 on a sensor chip. Measure binding kinetics (KD, kon/koff) at varying compound concentrations. Compare with monovalent inhibitors to confirm enhanced avidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
